molecular formula C13H15ClN4OS B5466646 2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B5466646
M. Wt: 310.80 g/mol
InChI Key: WFYRHRAKIOJPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorobenzyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

2-[[5-[(4-chlorophenyl)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4OS/c1-2-18-12(7-9-3-5-10(14)6-4-9)16-17-13(18)20-8-11(15)19/h3-6H,2,7-8H2,1H3,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYRHRAKIOJPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the chlorobenzyl group and the acetamide moiety. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3). The final product is usually purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium azide (NaN3). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as azides or halides .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, disrupting their normal function. This interaction may involve the formation of covalent bonds or non-covalent interactions like hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • 2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}propionamide
  • 2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}butyramide

Uniqueness

What sets 2-{[5-(4-chlorobenzyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the chlorobenzyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.